Wnt Pathway Reporter Activity: TDZ Core Establishes Sub-Micromolar Potency; Phenethyl Analog Lacks Direct Confirmation
The 1,2,3-thiadiazole-5-carboxamide (TDZ) core was identified in a Wnt-dependent reporter screen with sub-micromolar potency, establishing baseline Wnt inhibitory activity for the chemotype [1]. Among structurally characterized TDZ derivatives, the 4-phenyl substitution is directly precedented, with compounds such as 4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 477857-87-7) documented as commercial screening compounds . However, the specific N-phenethyl analog (target compound) has not been independently evaluated in the published Wnt reporter assay. Its activity relative to the parent chemotype and to non-phenethyl analogs cannot be quantified from current open-source data.
| Evidence Dimension | Wnt pathway reporter inhibition (sub-micromolar range for TDZ core chemotype) |
|---|---|
| Target Compound Data | Not directly reported; anticipated to fall within TDZ class potency range based on structural homology |
| Comparator Or Baseline | TDZ core chemotype: sub-micromolar Wnt reporter inhibition (Casás-Selves et al., 2017); BTP2: CRAC channel IC₅₀ = 100 nM (alternative pharmacological profile) |
| Quantified Difference | Cannot be quantified; target compound data absent from primary literature |
| Conditions | Wnt-dependent luciferase reporter assay in mammalian cells (Casás-Selves et al., 2017) |
Why This Matters
The TDZ core provides a validated entry point for Wnt pathway research; however, the N-phenethyl substitution requires de novo profiling before any comparative claim can be made.
- [1] Casás-Selves, M., et al. (2017). ChemMedChem, 12(12), 914-927. doi:10.1002/cmdc.201700155 View Source
